N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS: 1351660-27-9, molecular formula: C₁₇H₁₆F₃NO₅S, molecular weight: 403.37 g/mol) is a sulfonamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide group at position 4. The compound features a 2-hydroxyethyl side chain substituted with a 4-(trifluoromethyl)phenyl group, which confers distinct electronic and steric properties . The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing receptor binding in pharmacological contexts .
Structural confirmation typically employs IR, ¹H-NMR, and ¹³C-NMR spectroscopy. For instance, IR absorption bands for sulfonamide S=O stretches (~1350–1240 cm⁻¹) and hydroxy groups (~3150–3400 cm⁻¹) are critical for characterization .
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)12-3-1-11(2-4-12)14(22)10-21-27(23,24)13-5-6-15-16(9-13)26-8-7-25-15/h1-6,9,14,21-22H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBWNNNGQJTVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl group: This can be done through a nucleophilic substitution reaction where the hydroxy group is introduced via an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
Structural and Functional Group Comparisons
The table below summarizes key structural differences between the target compound and analogous sulfonamide derivatives:
Key Observations:
Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances stability and acidity of the sulfonamide proton compared to methyl or fluorine substituents .
Hydrogen Bonding : The -OH group in the target compound may improve solubility and receptor interactions, unlike purely hydrophobic substituents (e.g., cyclopentyl) .
Pharmacological and Physicochemical Properties
Metabolic Stability and Selectivity
- Target Compound: The -CF₃ group reduces oxidative metabolism, extending half-life. However, its efficacy at human beta 3-adrenoceptors (beta 3-AR) may be lower than in rodent models due to species-specific receptor differences .
- Fluorinated Analogues () : Fluorine improves membrane permeability but offers weaker electron withdrawal than -CF₃, resulting in shorter half-lives .
- Alkyl-Substituted Derivatives () : Lipophilic groups like cyclopentyl enhance blood-brain barrier penetration but may increase off-target binding .
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . It features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The structural representation is as follows:
- Trifluoromethyl group : Enhances binding affinity and metabolic stability.
- Sulfonamide moiety : Often associated with antibacterial activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
The mechanism of action for this compound involves non-covalent interactions with the active site of target enzymes, inhibiting their function. Molecular docking studies suggest that these compounds can effectively position themselves near the active site triad of AChE and BuChE, thereby blocking substrate access and preventing enzyme activity .
Cytotoxicity and Selectivity
In evaluating cytotoxicity against eukaryotic cell lines (HepG2 and MonoMac6), the compound demonstrated a lack of cytostatic properties, indicating a favorable safety profile for further development . This is particularly important in drug design as it suggests potential therapeutic applications without significant toxicity.
Study 1: Inhibition of Mycobacterium tuberculosis
A study investigated the efficacy of various hydrazinecarboxamide derivatives against Mycobacterium tuberculosis. The N-hexyl derivative exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 µM to 250 µM, suggesting moderate antibacterial activity against both M. tuberculosis and nontuberculous mycobacteria .
Study 2: Enzyme Inhibition Profile
Another study assessed the inhibition profile of several analogues derived from the compound. It was found that certain derivatives showed lower IC50 values for AChE compared to rivastigmine, a clinically used drug, highlighting their potential as therapeutic agents in treating conditions like Alzheimer's disease .
Data Summary Table
| Biological Activity | IC50 Values (µM) | MIC Values (µM) | Cell Lines Tested |
|---|---|---|---|
| AChE Inhibition | 27.04 - 106.75 | - | HepG2, MonoMac6 |
| BuChE Inhibition | 58.01 - 277.48 | - | HepG2, MonoMac6 |
| Antimicrobial Activity (M. tb) | - | 62.5 - 250 | - |
Q & A
Q. What are the standard synthetic routes for N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
The synthesis typically involves multi-step reactions starting with 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Key steps include:
- Nucleophilic substitution to introduce the hydroxyethyl group, using bases like sodium hydroxide or triethylamine to activate intermediates .
- Coupling reactions with trifluoromethylphenyl groups, often facilitated by polar aprotic solvents (e.g., DMF or dichloromethane) under controlled temperatures (0–60°C) .
- Sulfonamide formation via reaction with sulfonyl chlorides, requiring inert atmospheres and anhydrous conditions to prevent hydrolysis .
Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | NaH, THF, 0°C | Activate dihydrobenzo[dioxin] intermediate | Slow addition of reagents improves regioselectivity |
| 2 | Trifluoromethylphenyl bromide, K₂CO₃, DMF | Introduce trifluoromethyl group | Excess bromide (1.2 eq.) enhances conversion |
| 3 | Sulfonyl chloride, Et₃N, DCM | Form sulfonamide bond | Dry solvent and N₂ atmosphere critical for stability |
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation and purity assessment require:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify backbone connectivity and substituent positions (e.g., distinguishing benzodioxin protons at δ 4.2–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 456.1234 for C₁₉H₁₈F₃NO₅S) .
- HPLC-PDA : Purity analysis (>95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:
- Reaction Path Search : Identifies energetically favorable pathways for sulfonamide bond formation, reducing side products .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance yield (e.g., DMF vs. THF) .
- Catalyst Screening : Molecular docking evaluates base catalysts (e.g., Et₃N vs. DBU) for nucleophilic substitution efficiency .
Q. How to resolve contradictory reports on biological activity (e.g., anti-inflammatory vs. antimicrobial)?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Comparative Bioassays : Test the compound against standardized strains (e.g., S. aureus ATCC 25923) and inflammatory markers (e.g., COX-2 inhibition) under identical conditions .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate specific bioactivity .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may influence activity .
Q. What experimental design strategies improve reaction yield and reproducibility?
Statistical Design of Experiments (DoE) minimizes trial-and-error:
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Response Surface Methodology (RSM) : Optimizes conditions (e.g., 65°C, 1:1.5 molar ratio) for maximum yield .
- Robustness Testing : Vary parameters ±5% to assess reproducibility under scaled-up conditions .
Q. How to design mechanistic studies for its hypothesized anti-inflammatory activity?
Proposed approaches:
- Enzyme Inhibition Assays : Measure IC₅₀ against COX-1/COX-2 using fluorometric kits .
- Molecular Dynamics (MD) Simulations : Model interactions with COX-2’s active site (e.g., hydrogen bonding with Arg120) .
- Gene Knockdown Models : Use siRNA to silence COX-2 in cell lines and monitor prostaglandin E₂ (PGE₂) suppression .
Q. Key Challenges and Future Directions
- Stereochemical Control : The hydroxyethyl group’s chiral center requires asymmetric synthesis or chiral HPLC separation for enantiopure batches .
- Biological Target Validation : CRISPR-based screening or proteomics can identify off-target effects .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in line with sustainable practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
